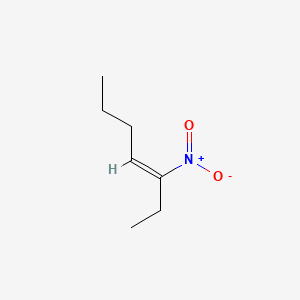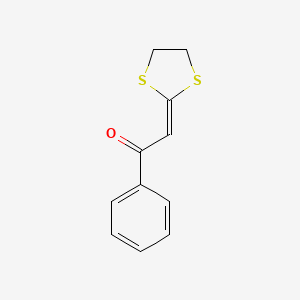
2-Benzoylmethylene-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylmethylene-1,3-dithiolane is an organic compound characterized by a dithiolane ring structure with a benzoylmethylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylmethylene-1,3-dithiolane typically involves the reaction of benzoylmethylene chloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoylmethylene-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoylmethylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted benzoylmethylene derivatives.
Applications De Recherche Scientifique
2-Benzoylmethylene-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Benzoylmethylene-1,3-dithiolane involves its ability to undergo various chemical transformations. The dithiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The benzoylmethylene group can participate in conjugate addition or substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Similar to 1,3-dithiolane but with a different ring structure.
1,3-Dithiolane-2-thione: Contains a thione group instead of a methylene group.
2-Benzoylmethylene-1,3-dithiane: Similar structure but with a dithiane ring.
Uniqueness: 2-Benzoylmethylene-1,3-dithiolane is unique due to its specific combination of a benzoylmethylene group and a dithiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C11H10OS2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2-(1,3-dithiolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clé InChI |
VCHBEZQCHRGNJT-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=CC(=O)C2=CC=CC=C2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


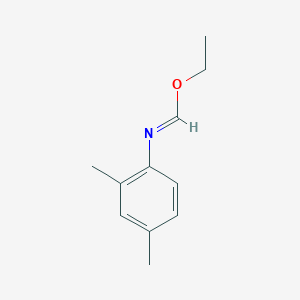
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
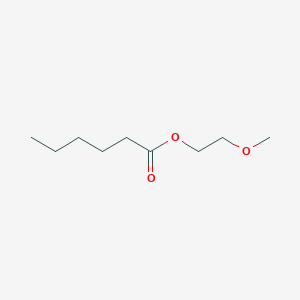
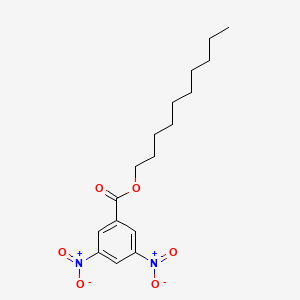

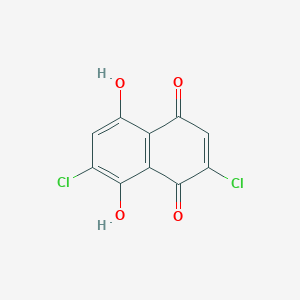
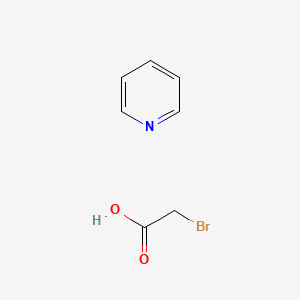

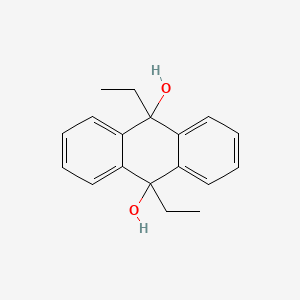

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
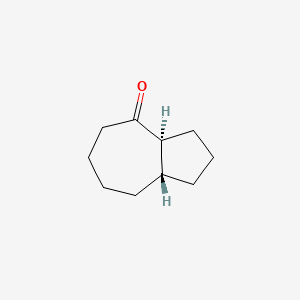
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
